4-{[3-(ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
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Overview
Description
This compound belongs to the class of benzo[c][1,2,5]thiadiazoles, which are recognized for their diverse pharmacological activities and potential as therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the ethylsulfonyl group. The final step involves the sulfonylation of the benzo[c][1,2,5]thiadiazole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzo[c][1,2,5]thiadiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzo[c][1,2,5]thiadiazoles .
Scientific Research Applications
4-{[3-(ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it has been studied for its potential to inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator of cellular response to low oxygen levels .
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-(Ethylsulfonyl)-1-azetidinyl]sulfonyl}-2,1,3-benzothiadiazole
- Benzo[c][1,2,5]oxadiazoles
- Azetidine derivatives with different sulfonyl groups
Uniqueness
4-{[3-(ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is unique due to its specific combination of the azetidine ring and the benzo[c][1,2,5]thiadiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(3-ethylsulfonylazetidin-1-yl)sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S3/c1-2-20(15,16)8-6-14(7-8)21(17,18)10-5-3-4-9-11(10)13-19-12-9/h3-5,8H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXIOQSYWJNMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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